molecular formula C28H28O6P2 B11081473 Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate

Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate

Cat. No.: B11081473
M. Wt: 522.5 g/mol
InChI Key: ZIDKQYOKONIJKH-UHFFFAOYSA-N
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Description

Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both phosphonate and diphenylphosphoryl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphoryl chloride with a phenoxyethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phenoxy or ethoxy derivatives .

Scientific Research Applications

Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the diphenylphosphoryl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate
  • Ethyl (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphinate
  • Diphenyl (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate

Uniqueness

Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate is unique due to its specific combination of phosphonate and diphenylphosphoryl groups, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C28H28O6P2

Molecular Weight

522.5 g/mol

IUPAC Name

[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]phenyl]-ethoxyphosphinic acid

InChI

InChI=1S/C28H28O6P2/c1-2-34-36(30,31)28-20-12-10-18-26(28)33-22-21-32-25-17-9-11-19-27(25)35(29,23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-20H,2,21-22H2,1H3,(H,30,31)

InChI Key

ZIDKQYOKONIJKH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1OCCOC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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